molecular formula C7H12O2 B1296224 3,3-Dimethylcyclobutanecarboxylic acid CAS No. 34970-18-8

3,3-Dimethylcyclobutanecarboxylic acid

Cat. No.: B1296224
CAS No.: 34970-18-8
M. Wt: 128.17 g/mol
InChI Key: UWOAWSLEKWLDNR-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutanecarboxylic acid is an organic compound with the molecular formula C7H12O2. It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a carboxylic acid group at the 1-position. This compound is a colorless to light yellow solid and is known for its stability under ambient conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclobutanecarboxylic acid can be synthesized through the reaction of cyclobutane diketone with a methyl Grignard reagent. The methyl Grignard reagent undergoes a substitution reaction with one of the carbonyl oxygen atoms in cyclobutanedione to form a 3,3-dimethylcyclobutanyl Grignard reagent. This intermediate is then dehydrated under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Dimethylcyclobutanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • Spiro[3.3]heptane-2,6-dicarboxylic acid
  • Cyclobutane-1,3-dicarboxylic acid
  • Cyclobutanecarboxylic acid
  • 3,3-Dimethylcyclopentanecarboxylic acid
  • 2,2-Dimethylhexanoic acid

Uniqueness: 3,3-Dimethylcyclobutanecarboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

3,3-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOAWSLEKWLDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188514
Record name Cyclobutanecarboxylic acid, 3,3-dimethyl-
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34970-18-8
Record name 3,3-Dimethylcyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34970-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Dimethylcyclobutanecarboxylic acid
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Synthesis routes and methods

Procedure details

A solution of Intermediate 285C (250 mg, 1.452 mmol) in pyridine (5 mL) was stirred at 120° C. for 16 h. The reaction mixture was then cooled to RT, quenched with a 1.5 N aq. solution of HCl at 0° C., and extracted with diethyl ether (2×50 mL). The combined organic layers were washed with brine, dried over Na2SO4 and evaporated to afford Intermediate 285D as a viscous liquid (170 mg, 91% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.90-3.02 (m, 1H), 1.84-1.95 (m, 4H), 1.07-1.14 (m, 3H), 0.99-1.07 (m, 3H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
91%

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